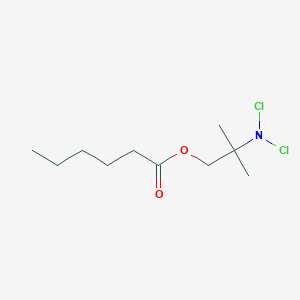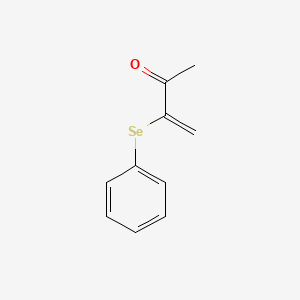
1,2-Dimethyl-1,2,3,4-tetrahydropteridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethyl-1,2,3,4-tetrahydropteridine is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic structures consisting of fused pyrimidine and pyrazine rings. This compound is of significant interest due to its structural similarity to naturally occurring pteridines, which play crucial roles in biological systems as pigments, enzyme cofactors, and in various metabolic pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-1,2,3,4-tetrahydropteridine can be synthesized through various methods One common approach involves the cyclization of appropriate precursors under controlled conditionsThe reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The process may also involve purification steps such as crystallization or chromatography to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dimethyl-1,2,3,4-tetrahydropteridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield tetrahydropteridine derivatives with different degrees of saturation.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-2,4-dione derivatives, while reduction can produce fully saturated tetrahydropteridines .
Wissenschaftliche Forschungsanwendungen
1,2-Dimethyl-1,2,3,4-tetrahydropteridine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex pteridine derivatives used in various chemical studies.
Biology: The compound is used to study enzyme mechanisms and metabolic pathways involving pteridines.
Medicine: Research into its potential therapeutic applications, such as enzyme inhibitors or drug candidates, is ongoing.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1,2-Dimethyl-1,2,3,4-tetrahydropteridine exerts its effects involves its interaction with specific molecular targets. For instance, it can act as a cofactor for certain enzymes, facilitating biochemical reactions. The compound may also interact with nucleic acids, influencing gene expression and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydropteridine: Lacks the methyl groups, resulting in different chemical properties and reactivity.
1,2,3,4-Tetrahydroisoquinoline: Another heterocyclic compound with a different ring structure and biological activity.
1,2,3,4-Tetrahydropyridine: Similar in structure but with different substituents and applications
Uniqueness
1,2-Dimethyl-1,2,3,4-tetrahydropteridine is unique due to its specific methyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological molecules, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
61156-96-5 |
|---|---|
Molekularformel |
C8H12N4 |
Molekulargewicht |
164.21 g/mol |
IUPAC-Name |
1,2-dimethyl-3,4-dihydro-2H-pteridine |
InChI |
InChI=1S/C8H12N4/c1-6-11-5-7-8(12(6)2)10-4-3-9-7/h3-4,6,11H,5H2,1-2H3 |
InChI-Schlüssel |
YHFHDTUNNFXICZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1NCC2=NC=CN=C2N1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{3-[(But-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14583941.png)
![4-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14583943.png)
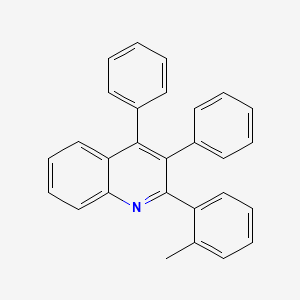

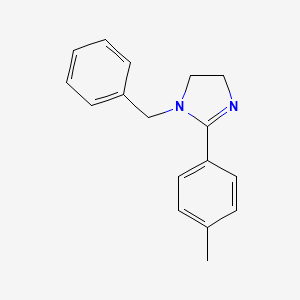
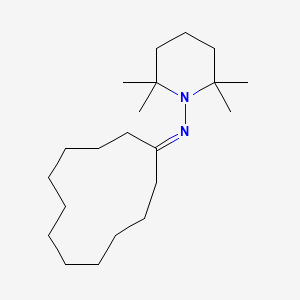
![N-Cyclohexyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14583964.png)
![1-{3-[2-(Benzyloxy)ethoxy]-4-nitrophenoxy}-2,4-dichlorobenzene](/img/structure/B14583971.png)

![1,4-Dimethyl-2,3-diphenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B14583980.png)
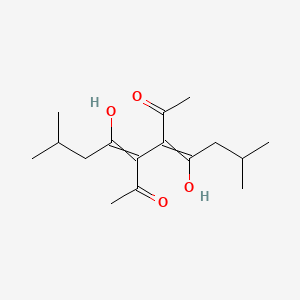
![1-[1-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]pyridin-1-ium perchlorate](/img/structure/B14583984.png)
